5-Bromo-1-(4-nitrophenyl)sulfonylindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-nitrophenyl)sulfonylindazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-nitrophenyl)sulfonylindazole typically involves the following steps:
Nitration: The nitration of indazole derivatives can be achieved using a mixture of sulfuric and nitric acids.
Bromination: Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-nitrophenyl)sulfonylindazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
5-Bromo-1-(4-nitrophenyl)sulfonylindazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-nitrophenyl)sulfonylindazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H8BrN3O4S |
---|---|
Molecular Weight |
382.19 g/mol |
IUPAC Name |
5-bromo-1-(4-nitrophenyl)sulfonylindazole |
InChI |
InChI=1S/C13H8BrN3O4S/c14-10-1-6-13-9(7-10)8-15-16(13)22(20,21)12-4-2-11(3-5-12)17(18)19/h1-8H |
InChI Key |
DTIXKPDFNKDMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C3=C(C=C(C=C3)Br)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.